5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Description
The compound “5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine” is a chemical compound with a linear formula of C17H15FN2OS3 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been reported in the literature . The process involves dissolving 5-sulfanyl-1,3,4-thiadiazole-2-arylamine in 85% KOH solution and then stirring it for 5–10 min at room temperature . The temperature is then brought down to 0°C .Molecular Structure Analysis
The molecular structure of “5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine” is represented by the linear formula C17H15FN2OS3 . The molecular weight of this compound is 378.512 .Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Agents
A significant application of 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine derivatives is their role as inhibitors of carbonic anhydrase (CA), especially the tumor-associated isozyme IX. These compounds exhibit potent inhibition, with inhibition constants in the low nanomolar range, suggesting their potential as antitumor agents. The unique inhibition profile of CA IX, distinct from other isozymes, underscores the therapeutic possibilities of these compounds in targeting tumor environments without affecting the physiological functions of CA in normal tissues (Ilies et al., 2003).
Photodynamic Therapy for Cancer Treatment
Another research avenue explores the use of 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine derivatives in photodynamic therapy (PDT) for cancer. Zinc phthalocyanine derivatives substituted with these compounds have shown high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT. Their efficacy in producing singlet oxygen, a key reactive species in PDT, positions these derivatives as potential agents for the selective treatment of cancer through light-induced cytotoxicity (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Antimicrobial Applications
The antifungal activity of metal complexes containing aminobenzolamide derivatives, structurally similar to 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, against various Aspergillus and Candida species has been reported. These complexes exhibit potent antifungal properties, suggesting their potential use in treating fungal infections. The mechanism of action appears unrelated to lanosterol-14-α-demethylase inhibition, indicating a novel pathway for fungal growth inhibition, possibly involving phosphomannose isomerase (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Antitubercular Activity
Derivatives of 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine have also been investigated for their antitubercular properties. Certain compounds within this class exhibit exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentrations indicating high potency. Their selective antimycobacterial effect, combined with low toxicity in mammalian cells, highlights their potential as novel antitubercular agents (Karabanovich et al., 2016).
Antidepressant and Anxiolytic Properties
Research into the central nervous system (CNS) activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, related structurally to 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine, has uncovered compounds with marked antidepressant and anxiolytic effects. These effects are comparable to those of reference drugs such as Imipramine and Diazepam, offering a promising avenue for the development of new psychiatric medications with potentially lower side effect profiles (Clerici et al., 2001).
Properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOMCKIZYUGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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